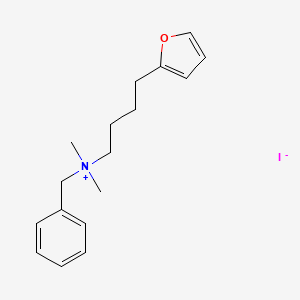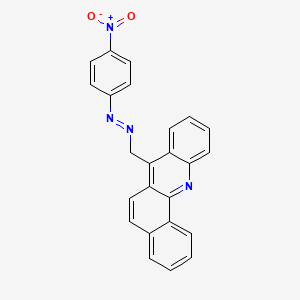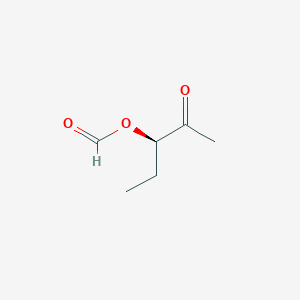
Lead(2+) 4,6-dinitro-o-cresolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(2+) 4,6-dinitro-o-cresolate: is a chemical compound with the molecular formula C14H10N4O10Pb It is a derivative of 4,6-dinitro-o-cresol, which is known for its use as a pesticide The compound is characterized by the presence of lead(2+) ions complexed with 4,6-dinitro-o-cresolate anions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lead(2+) 4,6-dinitro-o-cresolate typically involves the reaction of lead(2+) salts with 4,6-dinitro-o-cresol. The process can be summarized as follows:
Preparation of 4,6-dinitro-o-cresol: This involves the nitration of o-cresol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4 and 6 positions.
Formation of this compound: The 4,6-dinitro-o-cresol is then reacted with a lead(2+) salt, such as lead(2+) acetate or lead(2+) nitrate, in an aqueous medium. The reaction mixture is stirred and heated to facilitate the formation of the lead(2+) complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants to the desired compound.
化学反应分析
Types of Reactions: Lead(2+) 4,6-dinitro-o-cresolate undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or sulfonating agents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the nitro groups.
科学研究应用
Lead(2+) 4,6-dinitro-o-cresolate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving lead complexes and nitroaromatic compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of lead-based pharmaceuticals.
Industry: It is used in the manufacturing of certain industrial products, including pigments and coatings.
作用机制
The mechanism of action of Lead(2+) 4,6-dinitro-o-cresolate involves its interaction with biological molecules and cellular pathways. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in cells. This leads to a decrease in cellular energy levels and can result in various physiological effects. The nitro groups in the compound also contribute to its reactivity and potential toxicity.
相似化合物的比较
4,6-Dinitro-o-cresol: The parent compound, known for its use as a pesticide.
Dinoseb: A related compound with a similar structure but different substituents on the aromatic ring.
Dinoterb: Another related compound with tert-butyl substituents.
Uniqueness: Lead(2+) 4,6-dinitro-o-cresolate is unique due to the presence of lead(2+) ions, which impart distinct chemical and physical properties compared to other similar compounds. The lead(2+) complexation enhances its stability and reactivity, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
65121-76-8 |
|---|---|
分子式 |
C14H10N4O10Pb |
分子量 |
601 g/mol |
IUPAC 名称 |
lead(2+);2-methyl-4,6-dinitrophenolate |
InChI |
InChI=1S/2C7H6N2O5.Pb/c2*1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2*2-3,10H,1H3;/q;;+2/p-2 |
InChI 键 |
GCEXLEGHSWACSY-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[Pb+2] |
相关CAS编号 |
534-52-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)



![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)

![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)




